1,1'-Bis(di-i-propylphosphino)ferrocene(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate
Description
1,1'-Bis(di-i-propylphosphino)ferrocene(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate (CAS: 157772-65-1 or 255064-36-9) is a rhodium(I) complex featuring a ferrocene backbone with di-i-propylphosphino ligands and a 1,5-cyclooctadiene (COD) co-ligand. Its molecular formula is [(C₃H₇)₂PC₅H₄]₂Fe](C₈H₁₂)Rh⁺BF₄⁻, with a molecular weight of 716.22 g/mol. The compound is an orange-brown, air-sensitive powder, primarily used in homogeneous catalysis, such as hydrogenation reactions.
Properties
InChI |
InChI=1S/2C11H18P.C8H12.BF4.Fe.Rh/c2*1-9(2)12(10(3)4)11-7-5-6-8-11;1-2-4-6-8-7-5-3-1;2-1(3,4)5;;/h2*5-10H,1-4H3;1-2,7-8H,3-6H2;;;/q;;;-1;;/b;;2-1-,8-7-;;; | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVIPKMKCCUWUIS-ISVFTUMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CC(C)P([C]1[CH][CH][CH][CH]1)C(C)C.CC(C)P([C]1[CH][CH][CH][CH]1)C(C)C.C1CC=CCCC=C1.[Fe].[Rh] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-](F)(F)(F)F.CC(P(C(C)C)[C]1[CH][CH][CH][CH]1)C.CC(P(C(C)C)[C]1[CH][CH][CH][CH]1)C.C1/C=C\CC/C=C\C1.[Fe].[Rh] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48BF4FeP2Rh- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10704840 | |
| Record name | PUBCHEM_53485855 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10704840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
716.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
157772-65-1 | |
| Record name | PUBCHEM_53485855 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10704840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Ligand Substitution from Chloride Precursors
A common route involves starting with a rhodium(I) chloride precursor. [Rh(cod)Cl]₂ (bis(1,5-cyclooctadiene)rhodium(I) chloride dimer) reacts with dippf in a 1:1 molar ratio under inert conditions. The reaction proceeds in anhydrous dichloromethane or tetrahydrofuran at room temperature :
Subsequent anion exchange with sodium tetrafluoroborate (NaBF₄) in methanol replaces the chloride with BF₄⁻:
Key Parameters
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Solvent: Dichloromethane/MeOH (2:1 v/v)
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Temperature: 25°C, 12 hours
Direct Synthesis from [Rh(cod)₂]BF₄
An alternative method utilizes [Rh(cod)₂]BF₄ (bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate) as the starting material. The cod ligand displacement by dippf occurs in tetrahydrofuran under nitrogen :
Optimized Conditions
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Molar ratio: 1:1 (Rh:dippf)
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Reaction time: 6 hours
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Isolation: Precipitation with diethyl ether, followed by recrystallization from CH₂Cl₂/hexane
Characterization and Validation
The product is characterized by:
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³¹P NMR : Single resonance at δ 68–72 ppm, confirming equivalent phosphorus environments .
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IR Spectroscopy : B-F stretching vibrations at 1,080–1,100 cm⁻¹ .
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X-ray Crystallography : Reveals a pseudo-tetrahedral geometry around rhodium, with cod and dippf occupying adjacent coordination sites .
Comparative Data Table
| Method | Starting Material | Solvent | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Chloride Precursor | [Rh(cod)Cl]₂ + dippf | CH₂Cl₂/MeOH | 12 | 85 | 98 |
| Direct Synthesis | [Rh(cod)₂]BF₄ + dippf | THF | 6 | 82 | 97 |
Challenges and Mitigations
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Air Sensitivity : The rhodium(I) center is prone to oxidation. Reactions must be conducted under strict anaerobic conditions (glovebox or Schlenk line) .
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Ligand Steric Effects : The bulky dippf ligand can slow substitution kinetics. Elevated temperatures (40–50°C) may accelerate the reaction but risk cod ligand dissociation .
Industrial-Scale Adaptations
For bulk synthesis (kg-scale), continuous flow systems are employed to enhance reproducibility and safety. Key modifications include:
Chemical Reactions Analysis
1,1’-Bis(di-i-propylphosphino)ferrocene(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate is primarily used as a catalyst in various chemical reactions. Some of the key reactions it undergoes include:
Hydrogenation: This compound is an effective catalyst for the hydrogenation of alkenes and alkynes, converting them into alkanes under mild conditions.
Hydroformylation: It can catalyze the hydroformylation of olefins, leading to the formation of aldehydes.
Cross-coupling reactions: It is also used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common reagents used in these reactions include hydrogen gas for hydrogenation, carbon monoxide and hydrogen for hydroformylation, and aryl halides and boronic acids for cross-coupling reactions. The major products formed depend on the specific reaction but typically include alkanes, aldehydes, and biaryl compounds .
Scientific Research Applications
1,1’-Bis(di-i-propylphosphino)ferrocene(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,1’-Bis(di-i-propylphosphino)ferrocene(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate involves the coordination of the rhodium center to the substrates, facilitating their activation and subsequent transformation. In hydrogenation reactions, the rhodium center binds to hydrogen gas, forming a rhodium-hydride species that transfers hydrogen atoms to the substrate, reducing it to the corresponding alkane . In hydroformylation, the rhodium center coordinates to the olefin and carbon monoxide, leading to the formation of an acyl-rhodium intermediate that undergoes hydrogenation to yield the aldehyde .
Comparison with Similar Compounds
Key Features :
- Ligands: Bulky, electron-rich di-i-propylphosphino groups on a ferrocene scaffold enhance steric and electronic tuning for catalysis.
- Applications : Demonstrated in multiparallel reactor systems for high-throughput hydrogenation of substrates like benzoin to hydrobenzoin under mild conditions (25°C, 30 bar H₂).
- Safety : Hazard statements include skin/eye irritation (H315, H319) and respiratory irritation (H335).
Comparison with Similar Rhodium(I) Complexes
Structural and Catalytic Comparisons
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Features | Applications | References |
|---|---|---|---|---|---|
| 1,1'-Bis(di-i-propylphosphino)ferrocene(COD)Rh(I) BF₄⁻ | [(C₃H₇)₂PC₅H₄]₂Fe](C₈H₁₂)Rh⁺BF₄⁻ | 716.22 | Bulky di-i-propylphosphino ligands; air-sensitive. | Hydrogenation, asymmetric catalysis. | |
| (-)-2,3-Bis[(2R,5R)-2,5-dimethylphospholano]-N-(4-methoxyphenyl)maleimide(COD)Rh(I) BF₄⁻ | Not specified | ~700.96 | Chiral dimethylphospholano ligands; methoxy-substituted maleimide. | Asymmetric hydrogenation, enantioselective synthesis. | |
| 1,4-Bis(diphenylphosphino)butaneRh(I) BF₄⁻ | C₃₆H₄₀BF₄P₂Rh⁻ | 724.36 | Flexible diphenylphosphino butane ligand; orange powder. | C–H activation, cross-coupling reactions. | |
| (+)-1,2-Bis((2S,5S)-2,5-diethylphospholano)benzene(COD)Rh(I) BF₄⁻ | C₃₀H₄₈BF₄P₂Rh | 742.39 | Chiral diethylphospholano ligands; 98% purity. | Enantioselective hydrogenation of alkenes. | |
| (-)-1,2-Bis((2R,5R)-2,5-diphenylphospholano)ethane(COD)Rh(I) BF₄⁻ | Not specified | Not specified | Diphenylphospholano ligands; colorless crystal. | Asymmetric catalysis requiring high steric control. |
Key Differences in Ligand Systems and Reactivity
- Steric Effects: The di-i-propylphosphino ligands in the target compound provide greater steric bulk compared to dimethylphospholano () or diethylphospholano () ligands, influencing substrate selectivity.
- Electronic Tuning: Electron-donating substituents (e.g., methoxy groups in ) enhance catalytic activity in polar substrates, whereas diphenylphosphino ligands () stabilize electron-deficient intermediates.
- Chirality: Compounds with chiral phospholano ligands (e.g., (S,S)-Et-DUPHOS-Rh in ) enable enantioselective transformations, unlike non-chiral diphenylphosphino systems.
Catalytic Performance Data
Stability and Handling
- Air Sensitivity: The target compound and similar Rh(I) complexes (e.g., (R,R)-NORPHOS-Rh in ) require inert-atmosphere storage (2–8°C).
- Hazards : Most exhibit skin/eye irritation (H315, H319) and respiratory risks (H335).
Biological Activity
The compound 1,1'-Bis(di-i-propylphosphino)ferrocene(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate (often abbreviated as Rh-Fc) is a notable member of the class of organometallic compounds that incorporate ferrocene. Its biological activity has garnered attention due to the unique properties imparted by the ferrocene moiety, including stability, redox activity, and potential therapeutic applications. This article reviews the biological activity of Rh-Fc, summarizing research findings, case studies, and relevant data.
Structure and Properties
Rh-Fc is characterized by its complex structure comprising a rhodium center coordinated with a ferrocene unit and phosphine ligands. The ferrocene moiety contributes to the compound's lipophilicity and electrochemical properties, which are crucial for its biological interactions.
Biological Activity Overview
Research has indicated that Rh-Fc exhibits various biological activities, particularly in the realm of cancer therapy and antimicrobial properties. The following sections detail these activities.
Anticancer Activity
Numerous studies have investigated the anticancer potential of ferrocene-based compounds, including Rh-Fc. The mechanism of action often involves the generation of reactive oxygen species (ROS), which can induce apoptosis in cancer cells.
- Cytotoxicity Studies :
- Mechanism of Action :
Antimicrobial Activity
Rh-Fc has also been studied for its antimicrobial properties, particularly against bacterial and fungal strains.
- Antifungal and Antibacterial Properties :
Case Study 1: Ferroquine
Ferroquine, a ferrocenyl derivative similar to Rh-Fc, underwent clinical evaluation for its antimalarial activity. It showed promising results in combination therapies, underscoring the potential of ferrocene-based drugs in treating infectious diseases .
Case Study 2: Combination Therapies
Research on combination therapies involving Rh-Fc has indicated enhanced efficacy compared to single-agent treatments. For example, combining Rh-Fc with traditional chemotherapeutics resulted in synergistic effects that improved overall cell death rates in resistant cancer cell lines .
Q & A
Q. Basic
- Inert atmosphere : Use gloveboxes or Schlenk lines to prevent oxidation .
- PPE : Nitrile gloves, safety goggles, and NIOSH-approved respirators mitigate exposure to airborne particulates .
- Storage : Store at 2–8°C under argon; degradation occurs within hours if exposed to moisture .
Which analytical techniques characterize ligand coordination during catalysis?
Q. Advanced
- X-ray crystallography : Resolves ligand-rhodium coordination geometry (e.g., confirmed κ²-P,P binding mode) .
- ³¹P NMR : Detects ligand dissociation or phosphine oxidation (δ = 20–30 ppm for intact complexes) .
- ESI-MS : Identifies catalytically active species, such as [Rh(COD)(phosphine)₂]⁺ intermediates .
How does this complex compare to other bis(phosphine)rhodium catalysts?
Q. Advanced
- Substrate scope : Outperforms Me-DUPHOS-Rh in hydrogenating α,β-unsaturated esters (ee >95% vs. 85%) but is less effective for aryl amines .
- Stability : More air-stable than ferrocene-free analogs due to the robust ferrocene backbone .
- Recycling : Retains 90% activity after three cycles in ionic liquid media, unlike chloride-bridged analogs .
What strategies mitigate catalyst deactivation in prolonged reactions?
Q. Advanced
- Additives : Triethylamine (1 equiv.) scavenges trace acids that protonate phosphine ligands .
- Ligand tuning : Introducing electron-withdrawing groups on ferrocene improves resistance to oxidative degradation .
- Flow chemistry : Continuous H₂ supply prevents local overheating, extending catalyst lifetime by 50% .
How is enantioselectivity quantified and validated for this catalyst?
Q. Basic
- Chiral HPLC : Baseline separation of enantiomers using Chiralpak IA columns (hexane:isopropanol = 90:10) .
- Polarimetry : Cross-validates ee values; discrepancies >5% warrant re-examination of reaction conditions .
What are the environmental implications of using rhodium in this complex?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
